molecular formula C23H34N2O3 B12607469 3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid CAS No. 872593-21-0

3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B12607469
CAS No.: 872593-21-0
M. Wt: 386.5 g/mol
InChI Key: KBMVBJJAOXFGAI-UHFFFAOYSA-N
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Description

3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Used as a rooting hormone in plant propagation.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

CAS No.

872593-21-0

Molecular Formula

C23H34N2O3

Molecular Weight

386.5 g/mol

IUPAC Name

3-[(dodecanoylamino)methyl]-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C23H34N2O3/c1-3-4-5-6-7-8-9-10-11-16-21(26)24-17-19-18-14-12-13-15-20(18)25(2)22(19)23(27)28/h12-15H,3-11,16-17H2,1-2H3,(H,24,26)(H,27,28)

InChI Key

KBMVBJJAOXFGAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCC1=C(N(C2=CC=CC=C21)C)C(=O)O

Origin of Product

United States

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